molecular formula C10H13NO2 B14764460 N-Ethyl-2-hydroxy-6-methylbenzamide

N-Ethyl-2-hydroxy-6-methylbenzamide

Cat. No.: B14764460
M. Wt: 179.22 g/mol
InChI Key: KRXPWKAHZGUDND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-2-hydroxy-6-methylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of an ethyl group, a hydroxyl group, and a methyl group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-hydroxy-6-methylbenzamide typically involves the condensation of 2-hydroxy-6-methylbenzoic acid with ethylamine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the amide bond. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group, followed by the addition of ethylamine to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-hydroxy-6-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

    Oxidation: Formation of 2-oxo-6-methylbenzamide.

    Reduction: Formation of N-ethyl-2-hydroxy-6-methylbenzylamine.

    Substitution: Formation of various N-alkyl or N-aryl-2-hydroxy-6-methylbenzamides.

Scientific Research Applications

N-Ethyl-2-hydroxy-6-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-2-hydroxy-6-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ethyl and methyl groups may also contribute to the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-hydroxy-6-methylbenzamide
  • N-Ethyl-2-hydroxybenzamide
  • N-Ethyl-2-hydroxy-4-methylbenzamide

Uniqueness

N-Ethyl-2-hydroxy-6-methylbenzamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both an ethyl and a methyl group on the benzamide core can enhance its lipophilicity and potentially improve its ability to cross biological membranes.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-ethyl-2-hydroxy-6-methylbenzamide

InChI

InChI=1S/C10H13NO2/c1-3-11-10(13)9-7(2)5-4-6-8(9)12/h4-6,12H,3H2,1-2H3,(H,11,13)

InChI Key

KRXPWKAHZGUDND-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(C=CC=C1O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.